D-tyrosinate(2-) is classified as an amino acid derivative, specifically an anionic form of D-tyrosine. Tyrosine itself is a non-essential amino acid that plays a pivotal role in protein synthesis and is involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The anionic form arises under physiological pH conditions where the carboxyl group loses a proton, resulting in the negatively charged species.
D-tyrosinate can be synthesized through various methods, primarily involving the modification of L-tyrosine or D-tyrosine. One notable method includes:
The synthesis often requires careful control of reaction conditions, including pH and temperature, to ensure high yield and purity. For instance, using an alkaline medium can facilitate the deprotonation of the carboxyl group, stabilizing the anionic form.
D-tyrosinate(2-) can participate in several chemical reactions:
These reactions are critical for synthesizing derivatives that have enhanced biological activity or stability.
D-tyrosinate(2-) functions primarily as a substrate for various enzymes, particularly in neurotransmitter synthesis pathways. Its mechanism involves:
The kinetics of these reactions are essential for understanding its role in metabolism and pharmacology.
D-tyrosinate(2-) exhibits several notable physical properties:
The compound is characterized by:
Quantitative analyses reveal that D-tyrosinate has a pKa value around 2.2 for the carboxylic acid group, indicating its acidic strength under physiological conditions.
D-tyrosinate(2-) has several applications across various fields:
D-Tyrosinate(2−) (C~9~H~9~NO~3~^2−^) represents the fully deprotonated anionic form of D-tyrosine, where both the carboxylic acid (COO−) and phenolic hydroxyl (O−) groups exist in their deprotonated states. This dianion exhibits a defined stereochemical configuration characterized by the (R)-absolute configuration at the α-carbon atom. The molecular structure integrates an aromatic phenol ring with an alanyl side chain, where the anionic carboxylate and phenolate groups introduce significant charge distribution that influences its three-dimensional conformation and intermolecular interactions [2] [7].
Table 1: Structural Descriptors of D-Tyrosinate(2−)
Property | Description |
---|---|
Molecular Formula | C~9~H~9~NO~3~^2−^ |
Ionic Charge | −2 |
Stereochemical Designation | (R)-configuration at α-carbon |
Key Functional Groups | Phenolate (C~6~H~5~O−), α-Carboxylate (COO−), Amino group (NH~3~^+^) |
Characteristic Bond Lengths* | C−O (phenolic): 1.28 Å; C=O (carboxylate): 1.25 Å; Cα−N: 1.49 Å |
Characteristic Bond Angles* | C−Cα−C(carboxyl): 112°; O−C−O(carboxylate): 126°; Phenol ring angles: ~120° |
Typical values from crystallographic analyses; precise metrics vary with coordination environment |
Spectroscopic signatures provide critical identification markers. The phenolate group exhibits strong vibrational modes observable via FTIR spectroscopy at 1480–1515 cm^−1^ (ν~7a~ C–O stretch), sensitive to hydrogen bonding and metal coordination [1]. Resonance Raman spectroscopy further reveals the ν~8a~ (C–C) mode near 1600 cm^−1^, which serves as a probe for phenolate-metal interactions. UV-Vis spectroscopy shows characteristic absorption maxima at 245 nm (π→π* transition of phenolate) and 295 nm (n→π* transition) [1] [5].
D-Tyrosinate(2−) exhibits complex resonance behavior due to charge delocalization within both the phenolate and carboxylate groups. The phenolate anion demonstrates significant resonance stabilization, where the negative charge distributes across the ortho and para positions of the aromatic ring. This delocalization is evidenced by the shortening of the C−O bond (intermediate between single and double bond lengths) and equalization of C−C bond lengths within the ring [1] [6].
Resonance Hybrid Representation:
O⁻ - Ar ⇌ ⁻O - Ar (charge delocalized over ortho/para positions)
The carboxylate group displays symmetric resonance where the negative charge is equally shared between both oxygen atoms, evidenced by nearly identical C−O bond lengths (~1.25 Å) and characteristic symmetric stretching vibrations at 1390–1450 cm^−1^ in FTIR spectra [6]. This resonance significantly stabilizes the dianion, reducing the pK~a~ for the phenolic proton by approximately 4–5 units compared to non-conjugated phenols.
Figure: Resonance Structures of D-Tyrosinate(2−)
Phenolate Resonance: O⁻ ⁻O │ ║ ◀─╫─C═C─C─C─C─▶ ↔ ◀─C═C─C═C─C─╫─▶ │ │ │ │ │ │ H H H H H H Carboxylate Resonance: O O ║ ║ ◀─C─O⁻ ↔ ⁻O─C─▶ │ │
D- and L-tyrosinate(2−) anions are enantiomers possessing identical covalent connectivity and physicochemical properties in achiral environments. Both isomers share equivalent pK~a~ values (carboxyl: ~2.2; phenolic: ~10.1; amino: ~9.1), identical vibrational spectra, and indistinguishable thermodynamic stability [2] [7]. Their chemical behavior diverges exclusively in chiral environments:
Table 2: Stereochemical Comparison of Tyrosinate(2−) Enantiomers
Property | D-Tyrosinate(2−) | L-Tyrosinate(2−) |
---|---|---|
Absolute Configuration | (R) | (S) |
Specific Rotation (α) | +10.3° (c=5, 1M HCl) [5] | -10.3° (c=5, 1M HCl) |
Crystallization Kinetics | Slower nucleation in H~2~O | Faster nucleation in H~2~O [2] |
CD Spectra in H~2~O | Positive Cotton effect at 275 nm | Mirror-image Cotton effect |
Biological Recognition | Not incorporated in ribosomes | Incorporated in proteins |
Circular dichroism (CD) spectroscopy reveals enantiomeric differentiation through mirror-image spectra. In aqueous solution, D-tyrosinate(2−) exhibits a positive Cotton effect at 275 nm with a trough at 240 nm, while L-tyrosinate(2−) shows the inverse pattern. The angular gap between peak and trough differs slightly between enantiomers in H~2~O (P<0.05) due to differential hydration effects [2]. Solvation differences are further evidenced by altered crystallization kinetics—D-tyrosine nucleates slower than its L-counterpart in water, attributed to subtle differences in hydration shell organization around the chiral center [2].
D-Tyrosinate(2−) exhibits pH-dependent speciation that governs its solubility and ionic behavior. The species dominates in highly alkaline conditions (pH >12), where both functional groups are fully deprotonated:
Ionization States Across pH:
pH <2: Cationic form (NH~3~^+^−CHR−COOH) pH 9–10: Zwitterion (NH~3~^+^−CHR−COO−) [7] pH >12: Dianion (NH~3~^+^−CHR−COO− / O−-Ar) → NH~2~−CHR−COO− / O−-Ar above pH 12
Table 3: Acid-Base Properties and Solubility of D-Tyrosine Species
Parameter | Value | Conditions |
---|---|---|
Carboxyl pK~a~ | 2.25 ± 0.10 | Protonated → zwitterion [5] |
Phenolic pK~a~ | 10.07 ± 0.05 | Zwitterion → monoanion |
Amino pK~a~ | 9.11 ± 0.03 | Zwitterion → anion (NH~2~) [7] |
Dianion Stability Range | pH >12 | Requires phenolic & amino deprotonation |
Solubility in Water | 0.45 g/L (20°C) | Neutral pH [5] |
Solubility in Alkaline Solution | >5 g/L (pH 12) | Dianion formation |
The dianion displays enhanced water solubility compared to neutral tyrosine due to its double negative charge, exceeding 5 g/L at pH 12. Ionic strength significantly influences its behavior: high-salt conditions promote aggregation through charge screening, while dilute solutions maintain full solvation. The species participates in cation coordination, forming complexes with divalent metals (e.g., Ca^2+^, Mn^2+^) via chelation between carboxylate and phenolate oxygens [3]. This coordination is biologically relevant in metalloenzyme active sites, where tyrosine residues often anchor metal clusters [1] [3].
Isotopically labeled D-tyrosinate(2−) derivatives enable advanced mechanistic studies through vibrational and magnetic resonance spectroscopy:
D-Tyrosine-d~2~: Incorporates deuterium at the C~3~ and C~5~ positions of the phenol ring. This labeling shifts the phenolate ν~7a~ mode from ~1500 cm^−1^ to ~1470 cm^−1^ in FTIR, allowing isolation of phenolate vibrations from overlapping protein bands [1] [5].
^13^C-Carboxyl Labeling: Introduces a ^13^C nucleus at the carboxyl carbon, shifting its NMR resonance by 40 ppm and facilitating characterization of carboxylate coordination environments in metal complexes [3].
^15^N-Amino Labeling: Used in solid-state NMR to probe protonation states and hydrogen bonding via ^15^N chemical shift anisotropy (CSA). The ^15^N-labeled amino group exhibits distinct CSA patterns when hydrogen-bonded to carboxylates versus water molecules [5].
Ring-Deuterated D~4~-Tyrosine: Substitutes all aromatic hydrogens with deuterium (C~6~D~4~), simplifying ^1^H NMR spectra in protein studies and enabling precise determination of pK~a~ perturbations in enzyme active sites via UV-Vis spectroscopy [5].
These isotopic variants have proven essential for elucidating proton-coupled electron transfer mechanisms in biological systems. For example, D-tyrosine-d~2~ studies in photosystem II confirmed Tyr~Z~'s role in mediating electron transfer between the oxygen-evolving complex and chlorophyll P~680~+, where deuterium-induced kinetic isotope effects revealed rate-limiting proton transfer steps [1] [3]. Similarly, ^13^C-labeled tyrosinate has clarified metal coordination geometries in model complexes of galactose oxidase and ribonucleotide reductase [1].
Table 4: Isotopic Variants of D-Tyrosinate(2−) and Applications
Isotopologue | Label Position | Key Spectroscopic Applications |
---|---|---|
D-Tyrosine-d~2~ | C~3,5~−D~2~ (phenol) | FTIR: Phenolate vibration assignment [1] |
D-Tyrosine-^13^C~1~ | Carboxyl carbon | NMR: Metal coordination studies |
D-Tyrosine-^15^N | Amino nitrogen | Solid-state NMR: Hydrogen bonding analysis |
D-Tyrosine-D~4~ | C~2,3,5,6~−D~4~ (ring) | ^1^H NMR: Simplification of aromatic region |
D-Tyrosine-^18^O~2~ | Carboxyl oxygens | Kinetic studies of oxygen exchange |
Compound Names Mentioned:D-Tyrosinate(2−), D-Tyrosine, L-Tyrosine, D-Tyrosine-d~2~, D-Tyrosine-^13^C~1~, D-Tyrosine-^15^N, D-Tyrosine-D~4~, D-Tyrosine-^18^O~2~, Phenolate, Carboxylate, Zwitterion
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7